molecular formula C22H26N6O2S2 B2798423 8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-38-1

8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2798423
CAS No.: 501352-38-1
M. Wt: 470.61
InChI Key: IUFWBQRNJPSUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2S2 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Derivatives

  • Synthesis of Purine Derivatives : The synthesis of new purine derivatives, including those with selenyl and thiadiazolyl groups, has been explored. These compounds are synthesized through methods such as aldol condensation and intramolecular ring closure, showcasing the diversity of synthetic strategies applicable to purine chemistry Gobouri, 2020; Hesek & Rybár, 1994.

  • Cascade Synthesis : A notable example of synthetic complexity is the cascade synthesis leading to the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative. This process involves a sequence of reactions including aldol condensation and thiazole ring-opening/closing, highlighting the intricate synthetic routes possible with purine and related heterocycles Kravchenko et al., 2014.

Potential Applications

  • Anticancer Activity : The search for novel anticancer agents has led to the synthesis of various purine analogues. For instance, compounds with modifications in the purine core have been screened for their potential antineoplastic properties, although preliminary data have not always indicated significant activity. This ongoing research underscores the potential of purine derivatives in developing new therapeutic agents Koebel et al., 1975.

  • Heterocyclic System Synthesis : The intramolecular amidation techniques have been utilized to create novel heterocyclic systems, further expanding the chemical space of purine-related compounds. These methodologies demonstrate the versatility of purine chemistry in accessing complex heterocycles, which could have various biological activities Kolavi, Hegde & Khazi, 2006.

Mechanism of Action

Properties

IUPAC Name

8-(azepan-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S2/c1-25-18-17(19(29)26(2)22(25)30)28(20(24-18)27-11-7-3-4-8-12-27)13-14-31-21-23-15-9-5-6-10-16(15)32-21/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFWBQRNJPSUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.